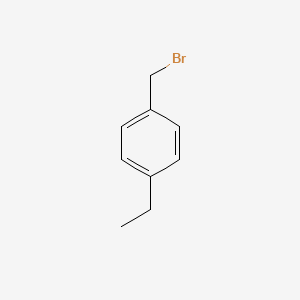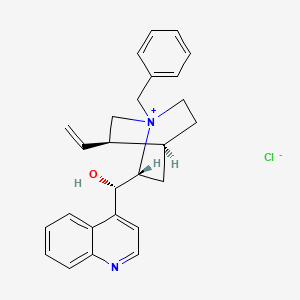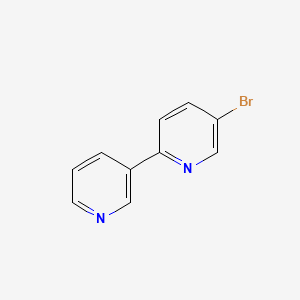
1-(Bromomethyl)-4-ethylbenzene
Übersicht
Beschreibung
1-(Bromomethyl)-4-ethylbenzene, also known as 4-ethyl-1-bromomethylbenzene or 4-ethyl-1-bromo-2-methylbenzene, is an organobromine compound with the molecular formula C9H11Br. It is a clear, colorless liquid with a boiling point of 172 °C and a melting point of -51 °C. It is insoluble in water but soluble in organic solvents. It is used in the synthesis of organic compounds and is also found in certain insecticides and fungicides.
Wissenschaftliche Forschungsanwendungen
Synthesis of Block Copolymers
1-(Bromomethyl)-4-ethylbenzene can be used in the synthesis of block copolymers. For instance, it has been employed in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene . This process involves the use of a RAFT-macro agent, which is obtained using 4-bromomethyl benzoyl chloride .
Controlled Radical Polymerization
This compound has been used in controlled radical polymerization of styrene . This process is a powerful technique for the macromolecular synthesis of a broad range of well-defined polymers .
Asymmetric Esterification
1-(Bromomethyl)-4-ethylbenzene has been used in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine . This process is important in the production of chiral compounds, which have applications in various fields, including pharmaceuticals .
Synthesis of Bromine Terminated Polymers
This compound has been used as an initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization . These polymers have potential applications in various fields, including materials science .
Synthesis of Cyclopropanes
Although not directly related to 1-(Bromomethyl)-4-ethylbenzene, similar bromomethyl compounds have been used in the synthesis of cyclopropanes. Cyclopropanes are important in organic chemistry due to their strain energy and reactivity.
Synthesis of Heterocycles
Similar to the synthesis of cyclopropanes, bromomethyl compounds have been used in the synthesis of heterocycles. Heterocycles are cyclic compounds that contain atoms of at least two different elements.
Eigenschaften
IUPAC Name |
1-(bromomethyl)-4-ethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-2-8-3-5-9(7-10)6-4-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPPFEKHXPADAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481563 | |
| Record name | 1-(BROMOMETHYL)-4-ETHYLBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-4-ethylbenzene | |
CAS RN |
57825-30-6 | |
| Record name | 1-(BROMOMETHYL)-4-ETHYLBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one](/img/structure/B1280972.png)

![1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1280974.png)

![7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one](/img/structure/B1280984.png)

